4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one . It is part of a class of compounds that have shown potential in H1-antihistaminic activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a related compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds typically involve the reaction with an amine . The Structure-Activity Relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, a related compound was characterized by its melting point, IR spectrum, NMR spectrum, and mass spectrum .Wissenschaftliche Forschungsanwendungen
Quality Control and Antimalarial Potential
Developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, including this compound, has been a focus area, particularly for their potential as antimalarial agents. Danylchenko et al. (2018) aimed to develop quality control methods considering various indicators like solubility, identification, and assay by potentiometric titration, highlighting the compound's promise for further in-depth studies in antimalarial research (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antimicrobial Activities
Research on the antimicrobial activities of derivatives related to 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been conducted. Bektaş et al. (2007) synthesized novel derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Inhibitory Activity
Wu et al. (2022) conducted a study focusing on the synthesis, structural properties, and molecular docking of a derivative closely related to the compound . Their research suggested favorable interaction between the synthesized compound and SHP2 protein, a target for cancer therapy. The study highlights the compound's potential in inhibiting SHP2 protein, suggesting its application in developing cancer therapeutics (Wu, Zheng, Ye, Guo, Liao, Yang, Zhao, Liao, Chai, & Zhou, 2022).
Antihistaminic Agents
The search for new H1-antihistaminic agents has led to the synthesis and testing of derivatives of this compound. Alagarsamy et al. (2009) synthesized a series of 1-substituted derivatives and found that some compounds significantly protected animals from histamine-induced bronchospasm, pointing towards the potential use of these derivatives as H1-antihistaminic agents (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential H1-antihistaminic activity , as well as investigation of its potential antibacterial activity . Additionally, further studies could be conducted to fully elucidate its mechanism of action and to optimize its synthesis protocol .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chlorobenzyl chloride with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoyl}piperazine. This intermediate is then reacted with 5-amino-3-(3-methoxyphenyl)-1,2,4-triazole and 2-cyanobenzoyl chloride to form the final product.", "Starting Materials": [ "2-chlorobenzyl chloride", "3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid", "5-amino-3-(3-methoxyphenyl)-1,2,4-triazole", "2-cyanobenzoyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzyl chloride with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid in the presence of a base such as triethylamine to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoyl}piperazine.", "Step 2: Reaction of the intermediate with 5-amino-3-(3-methoxyphenyl)-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.", "Step 3: Reaction of the intermediate with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the final product '4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one'." ] } | |
CAS-Nummer |
902965-09-7 |
Molekularformel |
C30H29ClN6O3 |
Molekulargewicht |
557.05 |
IUPAC-Name |
4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3 |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.